1-(4-bromophenyl)-6,7-diethoxy-2-(4-methoxyphenyl)-1,4-dihydroisoquinolin-3(2H)-one
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Overview
Description
1-(4-bromophenyl)-6,7-diethoxy-2-(4-methoxyphenyl)-1,4-dihydroisoquinolin-3(2H)-one is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of bromine, methoxy, and ethoxy groups attached to its phenyl rings, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-6,7-diethoxy-2-(4-methoxyphenyl)-1,4-dihydroisoquinolin-3(2H)-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Bischler-Napieralski reaction, which is used to synthesize isoquinoline derivatives. The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) or phosphorus oxychloride (POCl3) as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-6,7-diethoxy-2-(4-methoxyphenyl)-1,4-dihydroisoquinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, KOtBu in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
1-(4-bromophenyl)-6,7-diethoxy-2-(4-methoxyphenyl)-1,4-dihydroisoquinolin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-6,7-diethoxy-2-(4-methoxyphenyl)-1,4-dihydroisoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, leading to neuroprotective or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-bromophenyl)-6,7-dimethoxy-2-(4-methoxyphenyl)-1,4-dihydroisoquinolin-3(2H)-one
- 1-(4-chlorophenyl)-6,7-diethoxy-2-(4-methoxyphenyl)-1,4-dihydroisoquinolin-3(2H)-one
- 1-(4-bromophenyl)-6,7-diethoxy-2-(4-hydroxyphenyl)-1,4-dihydroisoquinolin-3(2H)-one
Uniqueness
1-(4-bromophenyl)-6,7-diethoxy-2-(4-methoxyphenyl)-1,4-dihydroisoquinolin-3(2H)-one is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The bromine atom also provides a site for further functionalization, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C26H26BrNO4 |
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Molecular Weight |
496.4 g/mol |
IUPAC Name |
1-(4-bromophenyl)-6,7-diethoxy-2-(4-methoxyphenyl)-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C26H26BrNO4/c1-4-31-23-14-18-15-25(29)28(20-10-12-21(30-3)13-11-20)26(17-6-8-19(27)9-7-17)22(18)16-24(23)32-5-2/h6-14,16,26H,4-5,15H2,1-3H3 |
InChI Key |
DJXMYTVZKXCYTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(N(C(=O)CC2=C1)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Br)OCC |
Origin of Product |
United States |
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